molecular formula C13H11ClO2 B12573349 2-[(3-Chlorophenyl)methyl]benzene-1,4-diol CAS No. 190596-98-6

2-[(3-Chlorophenyl)methyl]benzene-1,4-diol

Cat. No.: B12573349
CAS No.: 190596-98-6
M. Wt: 234.68 g/mol
InChI Key: DXMCNFYHTVWNGF-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)methyl]benzene-1,4-diol is an aromatic compound that features a benzene ring substituted with a hydroxyl group at the 1 and 4 positions, and a 3-chlorophenylmethyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenyl)methyl]benzene-1,4-diol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of hydroquinone with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenyl)methyl]benzene-1,4-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding dihydroxy derivative using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom in the 3-chlorophenylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Chlorophenyl)methyl]benzene-1,4-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)methyl]benzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can affect the function of enzymes and receptors, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups at the 1 and 2 positions.

    Resorcinol (benzene-1,3-diol): Hydroxyl groups at the 1 and 3 positions.

    Hydroquinone (benzene-1,4-diol): Hydroxyl groups at the 1 and 4 positions, without the 3-chlorophenylmethyl group.

Uniqueness

2-[(3-Chlorophenyl)methyl]benzene-1,4-diol is unique due to the presence of the 3-chlorophenylmethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

190596-98-6

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl]benzene-1,4-diol

InChI

InChI=1S/C13H11ClO2/c14-11-3-1-2-9(7-11)6-10-8-12(15)4-5-13(10)16/h1-5,7-8,15-16H,6H2

InChI Key

DXMCNFYHTVWNGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=C(C=CC(=C2)O)O

Origin of Product

United States

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